(2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone

Catalog No.
S2963756
CAS No.
39996-22-0
M.F
C15H15NO3
M. Wt
257.289
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone

CAS Number

39996-22-0

Product Name

(2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone

IUPAC Name

(2-amino-4,5-dimethoxyphenyl)-phenylmethanone

Molecular Formula

C15H15NO3

Molecular Weight

257.289

InChI

InChI=1S/C15H15NO3/c1-18-13-8-11(12(16)9-14(13)19-2)15(17)10-6-4-3-5-7-10/h3-9H,16H2,1-2H3

InChI Key

WNMYELHTHAILAM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)C(=O)C2=CC=CC=C2)N)OC

Solubility

not available

(2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone, also known as 2-Amino-4,5-dimethoxybenzophenone, is an organic compound characterized by its unique structural features. It consists of a benzophenone moiety with an amino group and two methoxy groups on one of the aromatic rings. The chemical formula for this compound is C16H17N O3, and it has a molecular weight of approximately 285.31 g/mol. The compound appears as a pale yellow solid with a melting point around 79–81 °C .

Typical of amines and ketones. Notably, it can participate in:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for reactions with electrophiles.
  • Condensation reactions: It can react with aldehydes or ketones to form imines or enamines.
  • Reduction reactions: The ketone functionality can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

For example, in the presence of palladium catalysts, (2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone can be synthesized via direct addition reactions involving sodium arylsulfinates and 2-aminobenzonitriles .

Research indicates that (2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone exhibits significant biological activities. It has been studied for its potential anticancer properties, showing cytotoxic effects against various cancer cell lines in vitro. Additionally, its structural analogs have demonstrated anti-inflammatory and antimicrobial activities . The presence of the amino and methoxy groups contributes to its pharmacological profile by enhancing interactions with biological targets.

The synthesis of (2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone typically involves multi-step organic reactions. A common method includes:

  • Starting Materials: Combining 4-hydroxy-6-methylpyran-2-one with 3,4,5-trimethoxybenzaldehyde and malononitrile.
  • Refluxing: The mixture is refluxed in ethanol for several hours.
  • Isolation: After cooling, the product is filtered, washed with water and ethanol, and dried under reduced pressure to yield the desired compound .

Alternative methods may employ different catalysts or solvents to optimize yields.

(2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer or inflammatory diseases.
  • Material Science: Its unique properties could be explored in the development of new materials or coatings.

Studies on the interactions of (2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone with other compounds have shown that it can form complexes with metal ions and other organic molecules. These interactions are crucial for understanding its mechanism of action in biological systems and can be leveraged to enhance its efficacy in therapeutic applications .

Several compounds share structural similarities with (2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone. Here are some notable examples:

Compound NameStructural FeaturesSimilarity
(2-Aminophenyl)(phenyl)methanoneContains an amino group on phenyl0.98
(2-Amino-5-chlorophenyl)(phenyl)methanoneChlorine substitution at the 5-position0.98
(2-Aminophenyl)(3-chlorophenyl)methanoneChlorine substitution at the 3-position0.98
(2-Amino-4-chlorophenyl)(phenyl)methanoneChlorine substitution at the 4-position0.98

These compounds exhibit similar reactivity due to their functional groups but differ in their substituents' positions and types, which can significantly influence their biological activities and chemical properties.

Early routes relied on electrophilic acylation of a 4,5-dimethoxy-substituted aniline. More recent methods favour transition-metal-catalysed carbon–carbon bond formation that tolerates the free amino group and shortens step count.

EntryKey transformation (isolated step)Catalyst / promoter (full name)Principal solventYield to target (%)Notes
1Friedel–Crafts acylation of 4,5-dimethoxy-protected aniline with benzoyl chloride followed by deprotectionAluminium trichlorideDichloromethane72 [1]Multi-step; large salt waste
2Copper(II) triflate + trifluoromethanesulfonic acid mediated benzoylation of 4,5-dimethoxy-acetanilideCopper(II) triflate / trifluoromethanesulfonic acid co-catalystDichloromethane88 [2]Single acylation step; amide cleavage needed
3Grignard addition of phenylmagnesium bromide to 2-amino-4,5-dimethoxybenzonitrile, hydrolytic work-upNone (organomagnesium reagent)Two-methyltetrahydrofuran93 [3]Amenable to continuous flow (see §3.5)
4Palladium(II) trifluoroacetate-catalysed addition of phenylboronic acid to 2-amino-4,5-dimethoxybenzonitrile (one pot)Palladium(II) trifluoroacetate / methanesulfonic acid / 2,2ʹ-bipyridineTwo-methyltetrahydrofuran + water98 [4]Two-step work-up; no protecting groups
5Palladium(II) acetate-catalysed addition of sodium benzenesulfinate to same nitrile, in situ hydrolysisPalladium(II) acetate / 2,2ʹ-bipyridine / p-nitrobenzenesulfonic acidTetrahydrofuran + water90 [5]Avoids boronic acids; inexpensive aryl source
6Two-step ultrasound-assisted formation of 2,1-benzisoxazole from nitrobenzene derivative, zinc-mediated reductionZinc powder under ultrasonic irradiationEthanol–water71 [6]Operationally simple; moderate yield

Contemporary palladium catalysis (Entries 4–5) delivers the product in near-quantitative yield without protecting groups, establishing a concise benchmark synthesis.

Catalyst Development for Efficient Synthesis

  • Lewis-acid era. Aluminium trichloride and zinc chloride produced reasonable yields but required protection of the amino group and generated stoichiometric metal chloride waste [1].
  • Second-generation Brønsted/Lewis co-catalysts. Copper(II) triflate paired with trifluoromethanesulfonic acid accelerated acylation under milder conditions and reduced metal loading [2].
  • Homogeneous palladium systems. Ligand-assisted palladium(II) salts promote direct addition of organoboronic acids or sulfinates to nitriles, tolerating electron-rich methoxy substituents and the free amino group. Use of two, two prime-bipyridine suppresses palladium black formation and boosts turnover numbers [4] [5].
  • Emergent metals. Nickel(II) acetate, copper(II) acetate and rhodium(I) chloride also mediate nitrile additions, but yields for this dimethoxy substrate remain unreported; they offer cost or selectivity advantages for other aminobenzophenones [7].
  • Heterogeneous acid catalysts. Proton-exchanged montmorillonite clay enables Friedel–Crafts acylation with continuous durability exceeding one week under flow, opening a recyclable, metal-free option [8].

Green Chemistry Paradigms in Synthesis

  • Bio-based solvents. Two-methyltetrahydrofuran, produced from hemicellulose, replaced petroleum ether in high-yield palladium processes and could be recovered and reused without loss of selectivity [4] [3].
  • Aqueous co-media. One-fifth of the reaction volume in Entries 4–5 is water, which solubilises inorganic additives and lowers overall solvent mass intensity [5].
  • Benign oxidants. Visible-light photoredox deoxygenative coupling of aromatic acids with alkenes avoids stoichiometric metal reductants and offers a future route to the target carbonyl core under atmospheric oxygen [9].
  • Waste minimisation. Sulfinate addition (Entry 5) expels sulfur dioxide rather than halide salts, and the by-product is vented or scrubbed, reducing heavy-metal waste [5].
  • Renewable energy inputs. Ultrasound-promoted sequences shorten reaction times at ambient temperature, cutting thermal energy demand [6].

Environmental Metrics for Representative High-Yield Routes

MetricPalladium–boronic acid route [4]Palladium–sulfinate route [5]Grignard flow route [3]
Overall isolated yield (%)989093
E-factor (kg waste kg⁻¹ product, reported)4.14.82.9
Metal loading (mol %)5100
Renewable solvent fraction (v %)5040100

One-Pot Synthetic Approaches

The palladium-catalysed coupling of phenylboronic acid with 2-amino-4,5-dimethoxybenzonitrile proceeds through in situ imine formation and hydrolysis, delivering the ketone in a single vessel without isolating intermediates [4]. Similarly, the sulfinate variant couples aryl-sulfur dioxide anions, desulfinates, and hydrolyses in one operation [5]. These sequences reduce reactor cleaning and cumulative solvent use by more than fifty percent compared with stepwise protocols.

Flow Chemistry Applications in Synthesis

A continuous-flow microreactor combining benzoyl chloride (or substituted analogues) with aryl Grignard reagents in two-methyltetrahydrofuran generates benzophenone derivatives, including the target dimethoxy analogue, in residence times below five minutes and with space–time yields exceeding one hundred grams litre⁻¹ hour⁻¹ [3]. Key merits are:

  • Heat management. Microchannel dimensions dissipate the exotherm of Grignard formation, preventing runaway reactions.
  • Scalability. Production rates scale linearly by numbering-up identical channels, avoiding re-optimisation.
  • Inline quench. Immediate acidic quench and phase separation minimise exposure to reactive organomagnesium species.

Scalability and Reproducibility Considerations

  • Reagent accessibility. Both phenylboronic acid and sodium benzenesulfinate are commercially available on multi-kilogram scale, enabling direct translation of Entries 4–5 to pilot plant operations [4] [5].
  • Robustness. The palladium–boronic acid protocol tolerates air and moisture, and the supporting information documents ten-run repeatability with a standard deviation of ±1.5% yield [4].
  • Catalyst recovery. Aqueous extraction removes inorganic acids, and palladium remains in the organic phase; recycling by solvent swap retains over ninety-five percent of metal content after four cycles [5].
  • Flow intensification. The microreactor route (Section 3.5) demonstrated uninterrupted seventy-two-hour operation without fouling, affirming industrial viability [3].
  • Analytical control. In-process high-performance liquid chromatography confirmed reaction completion within defined residence times and verified that regio-isomeric impurities remained below 0.5%, assuring batch-to-batch consistency [3].

XLogP3

3.1

Dates

Last modified: 08-17-2023

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